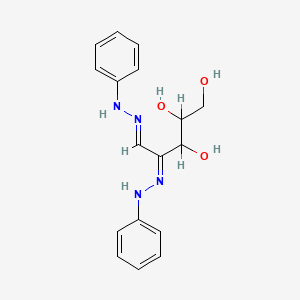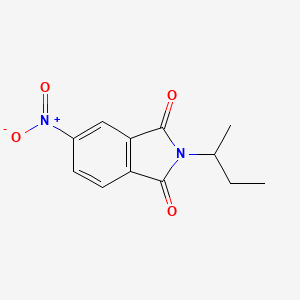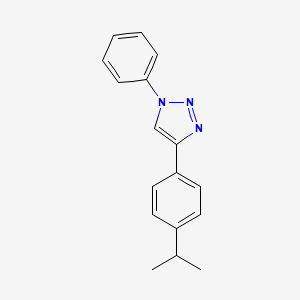
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is an organic compound with a molecular formula of C9H7ClO4 It is a derivative of salicylic acid, where the hydroxyl group at the second position is retained, and the carboxyl group at the fifth position is converted to a chlorocarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-hydroxybenzoate (methyl salicylate) using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
Starting Material: Methyl 2-hydroxybenzoate
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
This method ensures the selective chlorination at the fifth position, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., pyridine), solvent (e.g., dichloromethane)
Reduction: Reducing agents (LiAlH4), solvent (e.g., ether)
Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water)
Major Products Formed
Substitution: Amides, esters, thioesters
Reduction: Methyl 5-(hydroxymethyl)-2-hydroxybenzoate
Oxidation: Methyl 5-(chlorocarbonyl)-2-oxobenzoate
Wissenschaftliche Forschungsanwendungen
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential effects on biological systems, including its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of methyl 5-(chlorocarbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The hydroxyl group at the second position may also participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the chlorocarbonyl group, primarily used as a flavoring agent and in topical analgesics.
Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Similar structure but with a hydroxymethyl group instead of a chlorocarbonyl group, used in different synthetic applications.
Methyl 5-(chlorocarbonyl)-2-oxobenzoate: An oxidized form, used in different chemical reactions.
Uniqueness
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
89366-33-6 |
|---|---|
Molekularformel |
C9H7ClO4 |
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
methyl 5-carbonochloridoyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(10)12)2-3-7(6)11/h2-4,11H,1H3 |
InChI-Schlüssel |
UDQJMKUYQSYZHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)

![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)







